Cas no 137937-95-2 (N,2-dimethyl-3-(methylamino)propanamide)
N,2-dimethyl-3-(methylamino)propanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, N,2-dimethyl-3-(methylamino)-
- N,2-dimethyl-3-(methylamino)propanamide
- CHEMBL4559090
- Z1313717081
- 994-620-7
- AKOS017730989
- EN300-98737
- SCHEMBL7758279
- CS-0265469
- MFA93795
- 137937-95-2
-
- Inchi: 1S/C6H14N2O/c1-5(4-7-2)6(9)8-3/h5,7H,4H2,1-3H3,(H,8,9)
- InChI Key: CCQIEJCCHLDGMW-UHFFFAOYSA-N
- SMILES: C(NC)(=O)C(C)CNC
Computed Properties
- Exact Mass: 130.110613074Da
- Monoisotopic Mass: 130.110613074Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 93.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 41.1Ų
N,2-dimethyl-3-(methylamino)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D464933-10mg |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D464933-50mg |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D464933-100mg |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-98737-0.05g |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 95.0% | 0.05g |
$166.0 | 2025-02-21 | |
| Enamine | EN300-98737-0.1g |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 95.0% | 0.1g |
$248.0 | 2025-02-21 | |
| Enamine | EN300-98737-0.25g |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 95.0% | 0.25g |
$353.0 | 2025-02-21 | |
| Enamine | EN300-98737-0.5g |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 95.0% | 0.5g |
$557.0 | 2025-02-21 | |
| Enamine | EN300-98737-1.0g |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 95.0% | 1.0g |
$714.0 | 2025-02-21 | |
| Enamine | EN300-98737-2.5g |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 95.0% | 2.5g |
$1399.0 | 2025-02-21 | |
| Enamine | EN300-98737-5.0g |
N,2-dimethyl-3-(methylamino)propanamide |
137937-95-2 | 95.0% | 5.0g |
$2070.0 | 2025-02-21 |
N,2-dimethyl-3-(methylamino)propanamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on N,2-dimethyl-3-(methylamino)propanamide
Professional Introduction to N,2-dimethyl-3-(methylamino)propanamide (CAS No. 137937-95-2)
N,2-dimethyl-3-(methylamino)propanamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 137937-95-2, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of N,2-dimethyl-3-(methylamino)propanamide consists of a propanamide backbone with dimethyl and methylamino substituents, which contribute to its distinct chemical behavior and reactivity.
The synthesis and characterization of N,2-dimethyl-3-(methylamino)propanamide have been extensively studied in recent years. Researchers have explored various synthetic pathways to optimize yield and purity, often employing catalytic methods to enhance efficiency. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in elucidating the compound's structure and confirming its identity.
One of the most compelling aspects of N,2-dimethyl-3-(methylamino)propanamide is its pharmacological potential. Studies have suggested that this compound may exhibit bioactivity in several therapeutic areas. For instance, its structural motif is reminiscent of known bioactive molecules, which has led researchers to investigate its potential as a lead compound for drug discovery. Preliminary in vitro studies have shown that N,2-dimethyl-3-(methylamino)propanamide can interact with specific biological targets, suggesting a possible role in modulating cellular processes.
The pharmacokinetic properties of N,2-dimethyl-3-(methylamino)propanamide are also of great interest. Research indicates that the compound may exhibit favorable solubility and metabolic stability, which are crucial factors for drug efficacy and safety. Additionally, the presence of polar functional groups such as the amide and amino moieties enhances its interaction with biological systems, making it a promising candidate for further development.
In recent years, there has been a surge in interest regarding the use of computational methods to predict the bioactivity of small molecules like N,2-dimethyl-3-(methylamino)propanamide. Molecular docking simulations have been particularly useful in identifying potential binding sites within target proteins. These simulations have helped researchers design derivatives of the compound with enhanced potency and selectivity. The integration of machine learning algorithms has further accelerated this process by enabling high-throughput virtual screening.
The role of N,2-dimethyl-3-(methylamino)propanamide in interdisciplinary research is also noteworthy. Its unique properties make it a valuable tool for studying complex biological pathways. For example, researchers are investigating its potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Furthermore, its structural features make it suitable for use as an intermediate in the synthesis of more complex pharmaceuticals.
The industrial significance of N,2-dimethyl-3-(methylamino)propanamide cannot be overstated. As pharmaceutical companies continue to seek novel compounds for drug development, intermediates like this one play a critical role in streamlining the discovery process. The ability to produce high-purity batches of N,2-dimethyl-3-(methylamino)propanamide on a scalable basis is essential for meeting the demands of both academic research and commercial applications.
The future directions for research on N,2-dimethyl-3-(methylamino)propanamide are multifaceted. Ongoing studies aim to explore its mechanism of action in greater detail and to identify any potential side effects or toxicities. Additionally, researchers are working on developing more efficient synthetic routes that minimize waste and reduce environmental impact. Collaborative efforts between academia and industry are likely to drive innovation in this area.
In conclusion, N,2-dimethyl-3-(methylamino)propanamide (CAS No. 137937-95-2) represents a promising compound with significant potential in pharmaceutical chemistry. Its unique structure and bioactivity make it a valuable asset for drug discovery and biochemical research. As our understanding of its properties continues to grow, so too will its applications across various therapeutic areas.
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